3-Ethoxy-4-methylisoxazole-5-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
194286-83-4 |
|---|---|
Molecular Formula |
C7H10N2O3 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
3-ethoxy-4-methyl-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-7-4(2)5(6(8)10)12-9-7/h3H2,1-2H3,(H2,8,10) |
InChI Key |
QFOSZIZURGAVQU-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(=C1C)C(=O)N |
Canonical SMILES |
CCOC1=NOC(=C1C)C(=O)N |
Synonyms |
5-Isoxazolecarboxamide,3-ethoxy-4-methyl-(9CI) |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 4 Methylisoxazole 5 Carboxamide and Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 3-Ethoxy-4-methylisoxazole-5-carboxamide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments allows for a complete and unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the ethoxy group, the methyl group on the isoxazole (B147169) ring, and the amide protons.
The ethoxy group (-OCH₂CH₃) will present as a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet results from the coupling of the methyl protons with the two adjacent methylene protons. The chemical shift of the methylene quartet is expected to be further downfield due to the deshielding effect of the adjacent oxygen atom.
The methyl group attached to the isoxazole ring (at position 4) will appear as a singlet, as it has no adjacent protons to couple with. The protons of the carboxamide group (-CONH₂) are expected to appear as two broad singlets, which may sometimes coalesce into a single broad signal, due to restricted rotation around the C-N bond and exchange with trace amounts of water.
Table 1: Predicted ¹H NMR Data for this compound (Based on analysis of analogous structures)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -OCH₂CH₃ | ~ 1.40 | Triplet | ~ 7.0 |
| -OCH₂CH₃ | ~ 4.40 | Quartet | ~ 7.0 |
| -CH₃ (ring) | ~ 2.20 | Singlet | N/A |
| -CONH₂ | ~ 7.5 (broad), ~ 7.8 (broad) | Singlet (broad) | N/A |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The carbonyl carbon of the carboxamide group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen and the nitrogen atom. The carbons of the isoxazole ring will appear in the aromatic region of the spectrum, with their specific shifts influenced by the substituents. The C3 carbon, bonded to the ethoxy group, will be significantly downfield. The carbons of the ethoxy group and the methyl group will appear in the upfield (aliphatic) region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound (Based on analysis of analogous structures)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -OCH₂C H₃ | ~ 14.5 |
| -C H₃ (ring) | ~ 10.0 |
| -OC H₂CH₃ | ~ 68.0 |
| C4 (ring) | ~ 110.0 |
| C5 (ring) | ~ 158.0 |
| C =O (amide) | ~ 162.0 |
| C3 (ring) | ~ 170.0 |
While 1D NMR provides fundamental information, 2D NMR techniques are crucial for confirming the connectivity of the molecule. ipb.pt
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the methylene quartet and the methyl triplet of the ethoxy group, confirming their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu An HSQC spectrum would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2. For example, it would show a correlation between the singlet at ~2.20 ppm and the carbon signal at ~10.0 ppm, confirming this as the methyl group at C4.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). sdsu.edu This is particularly useful for connecting different parts of the molecule. For instance, the protons of the ring's methyl group (~2.20 ppm) would be expected to show correlations to the C3, C4, and C5 carbons of the isoxazole ring. The methylene protons of the ethoxy group (~4.40 ppm) would show a correlation to the C3 carbon, confirming the position of the ethoxy group on the isoxazole ring.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. uni-saarland.de The resulting mass spectrum is a fingerprint of the molecule, showing the molecular ion (M⁺) and various fragment ions.
For this compound, the molecular ion peak would be expected at m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve:
Cleavage of the carboxamide group: Loss of the amide group (-NH₂) as a neutral radical, or loss of the entire carboxamide group.
Fragmentation of the ethoxy group: Loss of an ethyl radical (-CH₂CH₃) or an ethylene (B1197577) molecule (CH₂=CH₂).
Ring fragmentation: The isoxazole ring can undergo characteristic cleavage patterns, often involving the breaking of the N-O bond.
Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Structure |
| [M]⁺ | Molecular Ion |
| [M - 16]⁺ | Loss of NH₂ |
| [M - 29]⁺ | Loss of C₂H₅ |
| [M - 44]⁺ | Loss of CONH₂ |
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. rsc.org This is particularly useful for confirming the molecular weight of the compound.
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. rsc.orgnih.gov This is a powerful tool for confirming the identity of a newly synthesized compound. For this compound (C₇H₁₀N₂O₃), the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value. A close match (typically within 5 ppm) provides strong evidence for the proposed molecular formula. nih.gov
Table 4: Example of HRMS Data for an Isoxazole Carboxamide Analogue
| Ion | Calculated Exact Mass for C₇H₁₁N₂O₃ [M+H]⁺ | Found (Hypothetical) |
| [M+H]⁺ | 187.0764 | 187.0761 |
Vibrational Spectroscopy for Functional Group Characterization
Infrared (IR) Spectroscopy: Diagnostic Absorptions for Amide, Ether, and Isoxazole Moieties
In the infrared spectrum of this compound, distinct absorption bands corresponding to its primary functional groups—amide, ether, and isoxazole—are expected. Analysis of these bands allows for a comprehensive characterization of the molecule.
The amide moiety gives rise to several characteristic absorption bands. The most intense of these is the C=O stretching vibration (Amide I band), which typically appears in the range of 1650-1680 cm⁻¹. This absorption is sensitive to hydrogen bonding, with lower frequencies indicating stronger hydrogen bond interactions. The N-H stretching vibration of a primary amide generally appears as two bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes. Additionally, the N-H bending vibration (Amide II band) is observed around 1640-1600 cm⁻¹. nih.govnih.gov
The ether functional group (ethoxy group) is characterized by a strong C-O-C stretching vibration. This typically appears in the fingerprint region of the spectrum, between 1000 and 1300 cm⁻¹. For an aromatic ether, two distinct bands for asymmetric and symmetric C-O-C stretching can be expected.
The isoxazole ring has a series of characteristic vibrations. The C=N stretching vibration within the isoxazole ring is typically observed in the region of 1650-1680 cm⁻¹. nih.gov The N-O stretching vibration usually gives rise to a peak around 1150 cm⁻¹. rjpbcs.com Ring stretching vibrations involving C=C and C-N bonds also contribute to the spectrum in the 1600-1400 cm⁻¹ region. The specific substitution pattern on the ring influences the exact frequencies of these vibrations. researchgate.net
| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3400-3200 |
| C=O Stretch (Amide I) | 1680-1650 | |
| N-H Bend (Amide II) | 1640-1600 | |
| Ether | C-O-C Stretch | 1300-1000 |
| Isoxazole | C=N Stretch | 1680-1650 |
| Ring Stretch | 1600-1400 | |
| N-O Stretch | ~1150 |
X-ray Crystallography for Precise Three-Dimensional Structural Determination
Crystal and Molecular Structure Analysis of Isoxazole Carboxamides
While the specific crystal structure of this compound is not publicly available, analysis of closely related isoxazole carboxamide analogues reveals common structural features. The isoxazole ring is typically planar, a consequence of its aromatic character. The bond lengths within the ring are intermediate between single and double bonds, reflecting electron delocalization. For instance, in related structures, the O-N bond is around 1.40 Å, N=C is approximately 1.31 Å, and C-C bonds are in the range of 1.36-1.43 Å. nih.gov
The carboxamide group attached to the isoxazole ring also exhibits planarity due to the delocalization of the nitrogen lone pair into the carbonyl group. The C-N bond of the amide typically has partial double bond character and is shorter than a typical C-N single bond. The orientation of the carboxamide group relative to the isoxazole ring is a key conformational feature, defined by the torsion angle between the plane of the ring and the plane of the amide. This orientation is influenced by steric effects from substituents and by intermolecular interactions within the crystal lattice. nih.gov
Below is a hypothetical but representative table of crystallographic data for an isoxazole carboxamide, based on published data for analogous compounds. nih.gov
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.254 |
| b (Å) | 6.470 |
| c (Å) | 12.273 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 576.0 |
| Z | 4 |
Elucidation of Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks)
A common motif is the formation of centrosymmetric dimers, where two molecules are linked by a pair of N-H···O=C hydrogen bonds, creating a stable eight-membered ring. These dimers can then be further linked into chains or sheets through other interactions. researchgate.net
In addition to the strong amide-amide interactions, the nitrogen atom of the isoxazole ring can also act as a hydrogen bond acceptor. cam.ac.ukresearchgate.net This can lead to the formation of chains where molecules are linked head-to-tail via N-H···N(isoxazole) hydrogen bonds. The presence of other functional groups, such as the ethoxy group in this compound, can introduce weaker C-H···O interactions that further stabilize the crystal packing. nih.gov
Computational and Theoretical Chemistry Studies on Isoxazole Carboxamides
Molecular Modeling and Simulation Approaches
Computational Docking Studies to Analyze Binding Interactions in Chemical Systems.
While computational studies have been performed on other related isoxazole (B147169) carboxamide derivatives, the specific data for 3-Ethoxy-4-methylisoxazole-5-carboxamide is not present in the reviewed sources. Further research or de novo computational studies would be required to generate the information necessary to fulfill the detailed outline provided.
Free Energy Calculations for Reaction Thermodynamics
Free energy calculations are fundamental in computational chemistry for predicting the spontaneity and equilibrium position of a chemical reaction. The Gibbs free energy (ΔG) change of a reaction determines its thermodynamic favorability. A negative ΔG indicates a spontaneous process, while a positive value suggests the reaction is non-spontaneous in the forward direction. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to calculate the thermodynamic parameters of reactions involved in the synthesis of isoxazole derivatives.
For instance, in the synthesis of isoxazole rings via [3+2] cycloaddition reactions, theoretical calculations can determine the Gibbs free energy of the reaction, confirming the stability of the products relative to the reactants. Studies exploring the reaction between nitrile oxides and enamines to form isoxazoline rings have used DFT calculations to compare the thermodynamic stability of different potential products. In one such study, the calculated free energy showed that the synthesized isoxazoline product was 7.1 kcal/mol more stable than a potential, non-observed regioisomer, clearly explaining the reaction's selectivity from a thermodynamic standpoint. beilstein-journals.org
Furthermore, calculations can elucidate the relative stability of isomers. DFT calculations on isoxazole–2-carbonyl-2H-azirine systems have been performed to assess their thermodynamic stability. The results indicated that the isomerization of certain 2-carbonyl-2H-azirines to their corresponding biisoxazole isomers is a thermodynamically favorable process, a key insight for designing synthetic pathways. researchgate.net These computational predictions of reaction thermodynamics are crucial for optimizing reaction conditions and guiding the synthesis of specific isoxazole carboxamide targets.
Table 1: Calculated Thermodynamic Parameters for Isoxazole Formation Pathways
| Reaction Pathway | Parameter | Calculated Value (kcal/mol) | Significance |
|---|---|---|---|
| Cycloaddition of Nitrile Oxide to Enamine beilstein-journals.org | ΔG (Product vs. Regioisomer) | -7.1 | Observed product is thermodynamically more stable. |
| ΔG (Activation Barrier Difference) | -8.9 | The transition state leading to the observed product is significantly lower in energy. | |
| [3+2] Cycloaddition of Nitro-substituted Formonitrile N-oxide nih.gov | ΔG (Reaction) | Strongly Negative | Formation of 2-isoxazoline cycloadducts is thermodynamically favorable. |
In Silico Prediction of Reactivity and Selectivity
In silico methods are pivotal for predicting the reactivity of molecules and the selectivity of chemical reactions, thereby reducing the need for extensive trial-and-error experimentation. These computational approaches can model reaction mechanisms and quantify structural features to forecast chemical behavior.
Computational chemistry provides a virtual laboratory for exploring potential reaction pathways. The synthesis of the isoxazole ring, a core component of this compound, can proceed through various routes, most notably the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or alkene, or the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632). nih.gov
Theoretical models can map the potential energy surface for these reactions. By locating the transition states and calculating their corresponding activation energies (energy barriers), chemists can predict the most kinetically favorable pathway. For example, in reactions with multiple possible outcomes, such as the formation of different regioisomers, comparing the activation energies for each pathway reveals which product should form preferentially. beilstein-journals.org DFT calculations have been successfully used to explain the full regioselectivity of [3+2] cycloaddition reactions in the formation of 5-substituted 3-nitro-2-isoxazolidines, showing that the kinetically preferred pathway leads to the observed product. nih.gov Such analyses are invaluable for designing syntheses that yield specific isomers of complex molecules like substituted isoxazole carboxamides. researchgate.net
Quantitative Structure-Reactivity Relationships (QSRR) are theoretical models that aim to establish a mathematical correlation between the chemical structure of a compound and its reactivity. mdpi.comsrce.hr This approach is an extension of the more commonly known Quantitative Structure-Activity Relationship (QSAR) used in drug discovery. QSRR models rely on molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties.
To build a QSRR model, a series of related compounds is studied, and their reactivity in a specific reaction is measured. Concurrently, a wide range of molecular descriptors is calculated for each compound. These descriptors can be categorized as:
Electronic: Describing the electron distribution (e.g., partial charges, dipole moment, HOMO/LUMO energies).
Steric: Quantifying the size and shape of the molecule (e.g., molecular volume, surface area, specific steric parameters).
Hydrophobic: Relating to the molecule's solubility characteristics (e.g., LogP).
Topological: Describing the connectivity of atoms in the molecule.
Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create an equation that links a selection of these descriptors to the observed reactivity. srce.hr While specific QSRR studies on the synthetic reactivity of this compound are not prevalent, the principles are widely applied in QSAR studies of isoxazole derivatives to predict their biological activity, which is a function of their reactivity within a biological system.
Table 2: Representative Molecular Descriptors in QSRR/QSAR Models
| Descriptor Type | Descriptor Name | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO Energy | Relates to electron-donating/accepting ability and reactivity in cycloadditions. |
| Dipole Moment | Measures molecular polarity, influencing interactions in polar reactions. | |
| Steric | Molecular Volume | Describes the space occupied by the molecule, affecting steric hindrance. |
| Solvent Accessible Surface Area (SASA) | Indicates the molecular surface available for interaction with reactants. | |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies lipophilicity, which influences solubility and phase interactions. |
Elucidation of Structure-Property Relationships through Computational Methods
Understanding the relationship between a molecule's three-dimensional structure and its macroscopic properties is a central goal of chemistry. Computational methods are exceptionally suited for this task, as they can visualize and quantify the subtle structural features that govern a compound's behavior. For isoxazole carboxamides, these methods help explain how changes in substitution patterns on the isoxazole ring or modifications to the carboxamide side chain influence their chemical and biological properties.
For example, studies on novel isoxazole carboxamides identified as antagonists for the growth hormone secretagogue receptor (GHS-R) demonstrated that modifying the substituent at the 5-position of the isoxazole ring was key to achieving potent binding affinity. nih.gov Similarly, in the development of isoxazole-3-carboxamide derivatives as TRPV1 antagonists, computational analysis aided in understanding how the introduction of a specific aminocyclohexanol group to the carboxamide nitrogen provided the necessary balance of biological potency and aqueous solubility. nih.gov
Computational techniques such as molecular docking and molecular dynamics simulations can model the interaction of isoxazole carboxamides with biological targets like enzymes or receptors. These simulations reveal the specific intermolecular forces—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are critical for binding. This allows researchers to rationalize observed structure-activity relationships (SAR) and make informed decisions for designing new analogs with improved properties. By correlating calculated properties (e.g., binding energy) with experimental data, a robust understanding of the structure-property landscape for the isoxazole carboxamide scaffold can be developed.
Table 3: Computationally Guided Structure-Property Relationships in Isoxazole Carboxamides
| Structural Moiety | Modification | Observed Effect | Reference |
|---|---|---|---|
| Isoxazole Ring (Position 5) | Substituent Modification | Led to analogues with potent binding affinity and functional antagonism of GHS-R. | nih.gov |
| Carboxamide Group | Substitution with 1S, 3R-3-aminocyclohexanol | Afforded a balance of TRPV1 antagonist potency and aqueous solubility. | nih.gov |
Synthetic Applications and Chemical Transformations of Isoxazole Carboxamide Scaffolds
Strategic Role as Building Blocks in Advanced Organic Synthesis
Isoxazole (B147169) carboxamides are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and organic synthesis due to their versatile reactivity and ability to serve as precursors to more complex molecular architectures. rsc.orgnih.gov Their inherent structural features, including the reactive carboxamide moiety and the isoxazole ring, which can undergo various transformations, make them valuable building blocks for the construction of diverse chemical entities. rsc.org
Precursors for the Synthesis of Fused Heterocyclic Ring Systems (e.g., Isoxazolo[5,4-d]pyrimidinones, Triazinones)
A prominent application of isoxazole carboxamides is in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. doaj.orgmdpi.com The vicinal amino and carboxamide functionalities on the isoxazole ring provide a reactive template for cyclization reactions, leading to the formation of bicyclic and polycyclic structures.
One of the most well-documented transformations is the construction of the isoxazolo[5,4-d]pyrimidine (B13100350) core. This scaffold is of particular interest due to its structural analogy to purines, suggesting potential interactions with biological targets that recognize purine-based structures. The synthesis typically involves the reaction of a 5-amino-isoxazole-4-carboxamide derivative with a suitable one-carbon synthon, such as an orthoester or a derivative of formic acid. This intramolecular cyclization reaction efficiently constructs the pyrimidine (B1678525) ring fused to the isoxazole core. researchgate.net
The general synthetic approach is outlined in the table below:
| Starting Material | Reagent | Fused Heterocycle |
| 5-Amino-isoxazole-4-carboxamide | Triethyl orthoformate, Acetic Anhydride | Isoxazolo[5,4-d]pyrimidin-4(5H)-one |
| 5-Amino-isoxazole-4-carboxamide | Diethyl oxalate (B1200264) | 6,7-Dioxo-isoxazolo[5,4-d]pyrimidine |
| 5-Amino-isoxazole-4-carboxamide | Diethyl succinate | 6,7-Dihydro-isoxazolo[5,4-d]pyrimidine |
This table illustrates common cyclization reactions of 5-amino-isoxazole-4-carboxamides to form various fused pyrimidine systems.
While specific examples for the synthesis of triazinones from 3-ethoxy-4-methylisoxazole-5-carboxamide were not found, the general reactivity pattern of isoxazole carboxamides suggests their potential as precursors for such fused systems, likely through reactions with reagents providing the necessary nitrogen and carbon atoms for the triazine ring formation.
Intermediates in the Preparation of Functional Molecules beyond Prohibited Categories
The isoxazole ring itself is a versatile functional group. The relatively weak N-O bond can be cleaved under various reductive conditions, leading to a range of acyclic structures with diverse functionalities. rsc.org This ring-opening strategy allows for the transformation of the isoxazole core into β-enaminones, γ-amino alcohols, and other valuable synthetic intermediates. These transformations significantly expand the synthetic utility of isoxazole carboxamides beyond their direct use as heterocyclic building blocks.
Development of Chemical Probes and Tools for Research
While no specific instances of "this compound" being used as a chemical probe were identified, the isoxazole scaffold has been incorporated into fluorescent probes for biological imaging. nih.govresearchgate.net The electronic properties of the isoxazole ring can be tuned by substitution, influencing the photophysical properties of the molecule. This suggests that appropriately functionalized isoxazole carboxamides could potentially be developed into chemical probes for studying biological processes.
Application in Peptide Chemistry and Peptidomimetics Design (Focus on Synthetic Methodology)
The incorporation of unnatural amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, conformational rigidity, and biological activity. nih.govmdpi.com Isoxazole-based amino acids have emerged as valuable building blocks in this area. nih.govrsc.org
Incorporation of Isoxazole Carboxylic Acids as Unnatural Amino Acid Mimetics
Isoxazole carboxylic acids, which can be derived from the corresponding carboxamides, can serve as constrained mimics of natural amino acid residues or dipeptide units. researchgate.net The rigid isoxazole ring can impose specific conformational constraints on the peptide backbone, which can be advantageous for optimizing binding to biological targets. For instance, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a novel unnatural β-amino acid for incorporation into peptides. nih.govmdpi.com The isoxazole moiety can also act as a bioisostere for a peptide bond, offering resistance to enzymatic degradation.
Solid-Phase Synthesis Methodologies for Isoxazole-Containing Peptides
The integration of isoxazole-based amino acids into peptides is often achieved using solid-phase peptide synthesis (SPPS). nih.govmdpi.comresearchgate.net This methodology allows for the efficient and stepwise assembly of peptide chains on a solid support. Isoxazole-containing amino acids, appropriately protected, can be coupled to the growing peptide chain using standard coupling reagents.
The table below summarizes the key aspects of incorporating isoxazole amino acids via SPPS:
| Feature | Description |
| Scaffold | Isoxazole-based amino acid (e.g., 5-amino-3-methyl-isoxazole-4-carboxylic acid) |
| Synthesis Method | Solid-Phase Peptide Synthesis (SPPS) |
| Coupling | Standard peptide coupling reagents (e.g., HBTU, HCTU) |
| Application | Creation of peptidomimetics with modified properties |
This table highlights the use of solid-phase synthesis for the incorporation of isoxazole-based unnatural amino acids into peptides.
The compatibility of isoxazole-containing building blocks with standard SPPS protocols makes them readily accessible for the design and synthesis of novel peptidomimetics with potential therapeutic applications. rsc.org
Material Science Applications (Chemical Synthesis Aspects)
The integration of isoxazole carboxamide moieties into polymeric and crystalline structures has led to the development of novel materials with unique optical and electronic properties. The synthesis of these materials often leverages established polymerization techniques and cycloaddition reactions to construct the core isoxazole ring system.
One notable approach involves the synthesis of isoxazole-containing polymers through 1,3-dipolar polycycloaddition reactions. For instance, terephthalonitrile (B52192) di-N-oxide, derived from terephthalohydroxamoyl chloride, can be reacted with various bisdipolarophiles to yield polyisoxazolines, which can be subsequently aromatized to polyisoxazoles. researchgate.net The choice of solvent and reaction conditions plays a crucial role in determining the yield and properties of the resulting polymer. For example, the synthesis of a specific polyisoxazole from 1,4-diethynylbenzene (B1207667) and terephthalohydroxamoyl chloride in toluene (B28343) has been shown to produce a polymer with high crystallinity. researchgate.net
Another key area of application is in the development of liquid crystals. Isoxazole derivatives, including those with carboxamide functionalities, have been investigated as core units in thermotropic liquid crystals due to their ability to introduce lateral and longitudinal dipoles, which influences the mesomorphic behavior of the material. researchgate.netresearchgate.net The synthesis of these liquid crystalline materials often involves multi-step reaction sequences. A common strategy is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne to form the isoxazole ring, followed by functionalization of the side chains to introduce the desired mesogenic properties. arkat-usa.org For example, new liquid crystalline heteroaromatic compounds containing isoxazole rings have been synthesized, exhibiting nematic and smactic C phases. arkat-usa.org The synthesis of these materials often involves the reaction of a phenol-containing isoxazole with an acid chloride to introduce the carboxamide linkage and other mesogenic groups. arkat-usa.org
Furthermore, isoxazole derivatives are being explored for their potential in organic semiconductors and nonlinear optical (NLO) materials. researchgate.net Theoretical studies have shown that certain isoxazole derivatives exhibit good hole transport properties and possess large first hyperpolarizability values, making them promising candidates for NLO applications. researchgate.net The synthesis of these materials typically involves creating extended π-conjugated systems incorporating the isoxazole ring. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are frequently employed to extend the conjugation of isoxazole-based molecules, thereby tuning their electronic and optical properties. researchgate.net
Table 1: Synthesis of Isoxazole-Containing Polymers
| Monomers | Polymerization Method | Resulting Polymer | Key Properties | Reference |
| Terephthalohydroxamoyl chloride and p-divinylbenzene | 1,3-Dipolar Polycycloaddition | Polyisoxazoline | - | researchgate.net |
| Terephthalohydroxamoyl chloride and 1,4-diethynylbenzene | 1,3-Dipolar Polycycloaddition | Polyisoxazole | High crystallinity | researchgate.net |
| 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole and methacryloyl chloride | Chain-growth polymerization | Methacrylate oligomers | Smectic A mesophase | researchgate.net |
Ligand Design in Catalysis (Chemical Applications)
The isoxazole carboxamide scaffold serves as a versatile platform for the design of novel ligands for transition metal catalysis. The nitrogen and oxygen atoms within the isoxazole ring, along with the amide functionality, can act as coordination sites for a variety of metal centers, including palladium and rhodium. The electronic and steric properties of these ligands can be readily tuned by modifying the substituents on the isoxazole ring and the amide nitrogen, allowing for fine control over the catalytic activity and selectivity of the resulting metal complexes.
In the realm of palladium-catalyzed reactions, isoxazole-based ligands have shown promise in cross-coupling and C-H activation reactions. For instance, a spiro-type chiral ligand containing an isoxazole moiety has been synthesized and successfully applied in a palladium-catalyzed tandem cyclization of a dialkenyl alcohol. nih.gov The synthesis of such ligands often involves the palladium-catalyzed direct C-H arylation of the isoxazole core to introduce the necessary functional groups for creating the desired ligand architecture. nih.gov While specific examples focusing solely on isoxazole carboxamide ligands are less common in the literature, the principles of ligand design using the isoxazole core are directly applicable. The carboxamide group can provide an additional coordination site and influence the electronic environment of the metal center.
Rhodium catalysis has also benefited from the use of isoxazole-containing directing groups. Carboxylate-directed C–H functionalization of isoxazoles with alkynes has been achieved using a rhodium(III) catalyst. rsc.org In these reactions, the carboxylate group, which can be considered a precursor or a related functional group to the carboxamide, directs the rhodium catalyst to a specific C-H bond on the isoxazole ring, enabling selective annulation and hydroarylation reactions. rsc.org Furthermore, rhodium(II) catalysts have been employed in the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles to synthesize polysubstituted 3-aminopyrroles. acs.org This transformation highlights the reactivity of the isoxazole ring under catalytic conditions and its utility as a synthon in complex molecule synthesis.
The synthesis of these isoxazole-based ligands and their metal complexes typically involves standard organic and organometallic chemistry techniques. The formation of the isoxazole carboxamide itself is often achieved through the coupling of an isoxazole carboxylic acid with an appropriate amine. The resulting ligand can then be reacted with a suitable metal precursor, such as a palladium or rhodium salt, to form the active catalyst. The choice of reaction conditions, including solvent, temperature, and additives, is critical for both the synthesis of the ligand and the formation of the metal complex, as well as for the subsequent catalytic performance.
Table 2: Catalytic Applications of Isoxazole-Containing Ligands/Directing Groups
| Metal | Ligand/Directing Group Type | Reaction Type | Application | Reference |
| Palladium | Spiro-type chiral isoxazole ligand | Tandem Cyclization | Synthesis of complex organic molecules | nih.gov |
| Rhodium(III) | Isoxazolyl-4-carboxylic acid | C-H Functionalization/[4+2] Annulation | Synthesis of pyranoisoxazolones and isoquinolines | rsc.org |
| Rhodium(II) | - (Isoxazole as reactant) | Formal [3+2] Cycloaddition | Synthesis of polysubstituted 3-aminopyrroles | acs.org |
Future Perspectives and Emerging Research Directions in Isoxazole Carboxamide Chemistry
Innovations in Asymmetric Synthesis of Chiral Isoxazole (B147169) Carboxamides
The synthesis of enantiomerically pure chiral isoxazole carboxamides is of paramount importance, as the stereochemistry of a molecule often dictates its biological activity. Future advancements in this area are focused on the development of more efficient and selective catalytic systems.
One of the most promising frontiers is the use of organocatalysis . Chiral organocatalysts, such as proline derivatives and chiral phosphoric acids, offer a metal-free and environmentally benign approach to asymmetric synthesis. These catalysts can activate substrates through the formation of transient chiral intermediates, enabling highly enantioselective transformations. For instance, the development of novel chiral phosphoric acid catalysts could facilitate the atroposelective arylation of 5-aminoisoxazoles, leading to axially chiral isoxazole-derived amino alcohols with high yields and excellent enantioselectivities.
Transition-metal catalysis continues to be a dominant force in asymmetric synthesis. The design and application of novel chiral ligands for transition metals like rhodium, palladium, and copper are expected to yield catalysts with unprecedented levels of stereocontrol. These catalysts can be employed in a variety of reactions, including asymmetric [3+2] cycloadditions for the construction of the isoxazole ring itself, as well as for the enantioselective functionalization of pre-existing isoxazole scaffolds. A key challenge is the development of catalysts that can effectively control regioselectivity in cycloaddition reactions.
| Asymmetric Synthesis Strategy | Key Features and Future Directions | Potential Application for 3-Ethoxy-4-methylisoxazole-5-carboxamide |
| Organocatalysis | Metal-free, environmentally benign, development of novel chiral catalysts (e.g., phosphoric acids). | Enantioselective introduction of substituents on the isoxazole ring or the carboxamide side chain. |
| Transition-Metal Catalysis | High efficiency and selectivity, design of novel chiral ligands for various metals. | Asymmetric construction of the isoxazole ring or stereoselective C-H functionalization. |
| Chiral Auxiliaries | Established methodology, focus on recyclability and mild cleavage conditions. | Control of stereocenters during the synthesis of chiral precursors to the final compound. |
Advancements in Sustainable and Scalable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for isoxazole carboxamides. The goal is to create processes that are not only efficient but also environmentally friendly and scalable for industrial applications.
Flow chemistry is emerging as a powerful tool for the synthesis of isoxazoles. rsc.orgdurham.ac.uknsf.gov Continuous flow reactors offer several advantages over traditional batch processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automation and high-throughput synthesis. rsc.orgnsf.gov The synthesis of trisubstituted isoxazoles, which often requires multiple steps, can be streamlined into a continuous, multi-step flow process, significantly improving efficiency. rsc.org
One-pot synthesis and multicomponent reactions are also gaining traction as sustainable synthetic strategies. researchgate.netacs.orgrsc.orgacs.orgnih.govrjptonline.org These approaches allow for the construction of complex molecules like isoxazole carboxamides in a single reaction vessel, minimizing solvent waste and purification steps. The use of environmentally benign solvents, such as water, and energy sources like microwave and ultrasound irradiation, further enhances the green credentials of these methods. acs.orgnih.govnih.govresearchgate.netresearchgate.netwikipedia.org For instance, the one-pot, three-component synthesis of isoxazol-5(4H)-ones has been achieved in water using a recyclable catalyst. acs.org
The use of biocatalysis , employing enzymes to catalyze chemical transformations, is another promising avenue for sustainable synthesis. acs.org Lipases, for example, have been successfully used as catalysts in the one-pot synthesis of isoxazole-5(4H)-one derivatives in an aqueous medium. acs.org The catalyst in such reactions can often be recovered and reused, adding to the sustainability of the process. acs.org
| Sustainable Methodology | Key Advantages | Relevance to Isoxazole Carboxamide Synthesis |
| Flow Chemistry | Enhanced control, safety, scalability, and automation. | Continuous production of this compound with high purity. |
| One-Pot Synthesis | Reduced waste, fewer purification steps, improved atom economy. | Efficient construction of the isoxazole carboxamide core in a single step. |
| Green Chemistry Approaches | Use of benign solvents (e.g., water), alternative energy sources (microwaves, ultrasound). | Environmentally friendly synthesis pathways. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. | Enantioselective synthesis of chiral precursors or the final compound. |
Exploration of Novel Reactivity and Rearrangement Pathways
Understanding and harnessing the inherent reactivity of the isoxazole ring is crucial for the development of novel synthetic transformations and the creation of diverse molecular architectures. The weak N-O bond in the isoxazole ring makes it susceptible to cleavage under certain conditions, a property that can be exploited for synthetic purposes. researchgate.net
Transition-metal-catalyzed reactions are at the forefront of exploring the novel reactivity of isoxazoles. rsc.orgresearchgate.netsemanticscholar.org Metals like gold, rhodium, and palladium can catalyze a variety of transformations, including ring-opening reactions, cycloadditions, and C-H functionalization. rsc.orgresearchgate.netresearchgate.netsemanticscholar.org For example, gold-catalyzed annulation reactions involving isoxazoles can lead to the formation of other important heterocyclic structures like pyrroles and isoquinolines. researchgate.netresearchgate.net
Photochemical rearrangements of isoxazoles offer another avenue for accessing novel chemical space. nih.govwikipedia.org UV irradiation can induce the cleavage of the N-O bond, leading to the formation of reactive intermediates like acyl azirines, which can then rearrange to form other heterocycles, such as oxazoles, or be trapped by nucleophiles. nih.govwikipedia.org Continuous photochemical processes in flow reactors are being developed to generate and utilize highly reactive ketenimine intermediates from the skeletal rearrangement of isoxazoles. nih.govacs.org
The exploration of ring-opening reactions of isoxazoles continues to be a fruitful area of research. acs.orgnih.govresearchgate.net For instance, a ring-opening fluorination of isoxazoles has been developed where treatment with an electrophilic fluorinating agent leads to the formation of tertiary fluorinated carbonyl compounds. nih.govresearchgate.net Such reactions provide access to functionalized acyclic compounds that would be difficult to synthesize through other means.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Reaction prediction models can be trained on large databases of known reactions to predict the major product of a given set of reactants and reagents. acs.orgrjptonline.orgnih.gov For example, a machine learning model has been used to predict the outcome of a ring-forming reaction to produce an isoxazole with high accuracy. acs.org This predictive power can save significant time and resources in the laboratory by avoiding unpromising reaction pathways.
Optimization of reaction conditions is another area where AI can have a significant impact. Machine learning algorithms can be used to explore a multidimensional parameter space (e.g., temperature, solvent, catalyst, and reactants) to identify the optimal conditions for a particular reaction. For instance, a random forest ML model has been used to predict the performance of a Buchwald-Hartwig amination reaction in the presence of potentially inhibitory isoxazole additives. ovid.com
| AI/ML Application | Function | Impact on Isoxazole Carboxamide Synthesis |
| Reaction Prediction | Predicts the major product of a chemical reaction. | Reduces trial-and-error in the lab, accelerates discovery of new reactions. |
| Reaction Optimization | Identifies optimal reaction conditions for yield and purity. | Improves the efficiency and robustness of synthetic routes. |
| Retrosynthetic Analysis | Proposes synthetic pathways to a target molecule. | Facilitates the design of novel and efficient syntheses. |
High-Throughput Synthesis and Screening for Chemical Diversity Libraries (Focus on Chemical Synthesis)
The generation of chemical diversity libraries is essential for drug discovery and materials science. High-throughput synthesis (HTS) techniques enable the rapid production of large numbers of related compounds, which can then be screened for desired properties.
Diversity-oriented synthesis (DOS) is a strategy for creating structurally diverse libraries of compounds from a common starting material. rsc.orgnih.govacs.org For isoxazole carboxamides, a DOS approach could involve the synthesis of a common isoxazole core, which is then functionalized with a variety of different substituents at multiple positions.
Solid-phase synthesis and parallel synthesis are key enabling technologies for HTS. nih.govnih.gov In solid-phase synthesis, molecules are attached to a solid support, which simplifies purification and allows for the use of excess reagents to drive reactions to completion. Parallel synthesis involves running multiple reactions simultaneously in a spatially separated format, such as a microtiter plate. The iodocyclization of O-methyloximes of 2-alkyn-1-ones to afford 4-iodoisoxazoles, followed by various palladium-catalyzed reactions, has been adapted for parallel synthesis to generate a diverse library of 3,4,5-trisubstituted isoxazoles. nih.gov
The development of automated synthesis platforms is further accelerating the generation of chemical libraries. durham.ac.uk These platforms can integrate robotic liquid handlers, flow reactors, and analytical instrumentation to fully automate the synthesis and purification of large numbers of compounds. Such systems could be employed for the high-throughput synthesis of a library of analogs of this compound, allowing for a rapid exploration of the structure-activity relationships for this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
